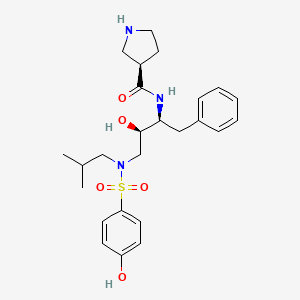
HIV-1 protease-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-1 protease-IN-8 is a potent inhibitor of the HIV-1 protease enzyme, which plays a crucial role in the life cycle of the human immunodeficiency virus (HIV). This compound has shown significant efficacy in inhibiting the replication of HIV-1, making it a valuable candidate in the development of antiretroviral therapies. This compound is particularly effective against both wild-type and drug-resistant strains of HIV-1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 protease-IN-8 involves several key steps. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups to enhance its inhibitory activity. Common reagents and conditions used in the synthesis include:
i-BuNH₂, CH₃CN, 80°C, 6 hours:
Aryl sulfonyl chloride, DIEA, DMAP, THF, 0°C to room temperature, 3-5 hours: This step introduces an aryl sulfonyl group.
CH₂Cl₂-CF₃COOH (11), 0°C to room temperature, 3 hours: This step involves the removal of protecting groups.
H₂ (gas), 50 psi, 10% Pd/C, CH₃OH, room temperature, 2 hours: This step involves hydrogenation.
EDCI, HOBt, DMAP, anhydrous DMF, argon, 0°C to room temperature, 3 hours: This step involves the coupling of various functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors are often employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
HIV-1 protease-IN-8 undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as alkyl halides and aryl halides.
Major Products
Aplicaciones Científicas De Investigación
HIV-1 protease-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Employed in research on HIV-1 replication and the development of drug resistance.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV/AIDS.
Industry: Utilized in the development of new antiretroviral drugs and formulations
Mecanismo De Acción
HIV-1 protease-IN-8 exerts its effects by binding to the active site of the HIV-1 protease enzyme, thereby inhibiting its activity. This prevents the cleavage of viral polyproteins into functional proteins, which is essential for the maturation and replication of the virus. The compound targets specific molecular pathways involved in the life cycle of HIV-1, making it a potent inhibitor of viral replication .
Comparación Con Compuestos Similares
HIV-1 protease-IN-8 is unique in its high potency and efficacy against both wild-type and drug-resistant strains of HIV-1. Similar compounds include:
Darunavir: Another potent HIV-1 protease inhibitor with a similar mechanism of action.
Atazanavir: Known for its effectiveness in inhibiting HIV-1 protease but with different pharmacokinetic properties.
Lopinavir: Often used in combination with other antiretroviral drugs for enhanced efficacy
This compound stands out due to its superior binding affinity and resistance to common mutations in the HIV-1 protease enzyme, making it a promising candidate for future antiretroviral therapies.
Propiedades
Fórmula molecular |
C25H35N3O5S |
|---|---|
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
(3R)-N-[(2S,3R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H35N3O5S/c1-18(2)16-28(34(32,33)22-10-8-21(29)9-11-22)17-24(30)23(14-19-6-4-3-5-7-19)27-25(31)20-12-13-26-15-20/h3-11,18,20,23-24,26,29-30H,12-17H2,1-2H3,(H,27,31)/t20-,23+,24-/m1/s1 |
Clave InChI |
IBZXXQSXINCLJJ-FGCOXFRFSA-N |
SMILES isomérico |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)O |
SMILES canónico |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392952.png)

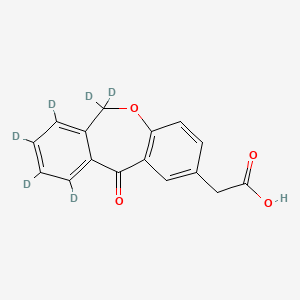


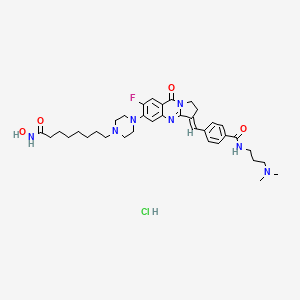
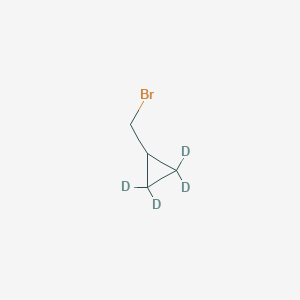

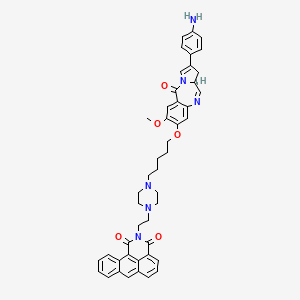
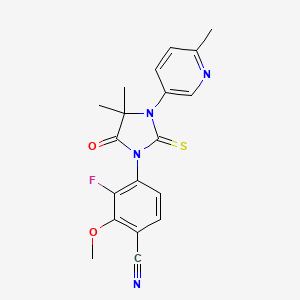
![1-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B12393019.png)
![N-[9-[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12393025.png)
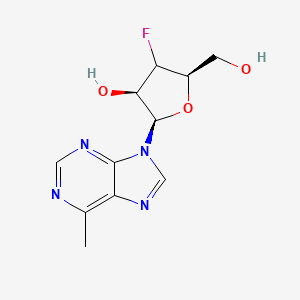
![5-bromo-N-[2-[2-[2-[6-(2-morpholin-4-ylethylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethoxy]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B12393030.png)
